N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
Preparation Methods
The synthesis of N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of piperidine with isopropylamine and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
- N-methylpiperidine-4-carboxamide
- N-isopropylpiperidine-4-carboxamide
- N-methylpiperidine-4-carboxylic acid
These compounds share similar structural features but may have different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and functionality .
Biological Activity
N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 220.74 g/mol. The compound features a piperidine ring substituted with a carboxamide group along with methyl and isopropyl groups, which contribute to its unique properties and biological activities.
Research indicates that this compound interacts with various biological targets, potentially influencing multiple pathways:
- Receptor Binding : Preliminary studies suggest that this compound may exhibit binding affinity to several receptors, although detailed pharmacological studies are required to elucidate these interactions fully.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, contributing to its potential as a therapeutic agent .
Biological Activities
This compound has demonstrated several notable biological activities:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. A comparative analysis with structurally similar compounds reveals insights into the unique aspects of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-methylpiperidine | Piperidine ring without substitutions | Simpler structure; less bioactivity |
N-isopropylpiperidine | Isopropyl substitution on nitrogen | Different pharmacological profile |
N-methyl-N-(butan-2-yl)piperidine | Butan-2-yl substitution | Potentially different activity spectrum |
The specific combination of substituents in this compound enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of piperidine derivatives:
- In vitro Studies : Research has shown that certain piperidine derivatives can inhibit cancer cell proliferation effectively. For instance, modifications in the piperidine structure led to enhanced potency against specific cancer cell lines .
- Animal Models : In vivo studies have demonstrated the potential of related compounds in reducing tumor growth in mouse models, suggesting a promising avenue for further exploration in cancer therapy .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .
Properties
IUPAC Name |
N-methyl-N-propan-2-ylpiperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(2)12(3)10(13)9-4-6-11-7-5-9;/h8-9,11H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWKONPCNUNHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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